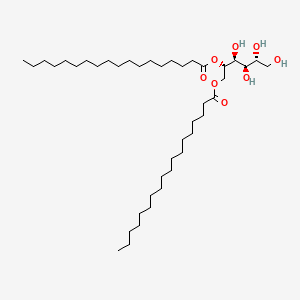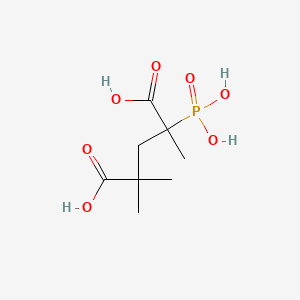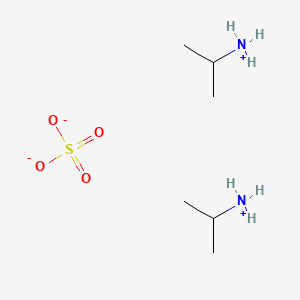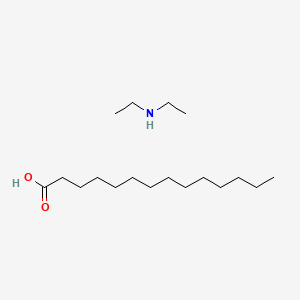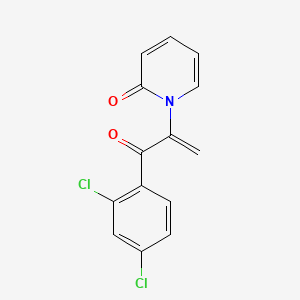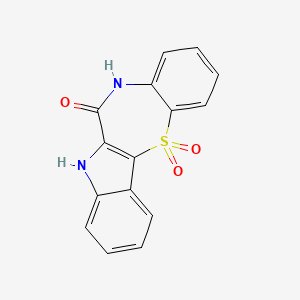
Barium tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium tetracosanoate is a chemical compound with the molecular formula C48H94BaO4 . It is a barium salt of tetracosanoic acid, also known as lignoceric acid. This compound is part of the class of organic compounds known as long-chain fatty acid salts. This compound is typically used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium tetracosanoate can be synthesized through a reaction between barium hydroxide and tetracosanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding tetracosanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Barium tetracosanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of barium carbonate, while reduction may yield barium alkoxides.
Applications De Recherche Scientifique
Barium tetracosanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in studies involving the interaction of long-chain fatty acids with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: It is used in the production of lubricants, coatings, and other industrial products due to its unique properties.
Mécanisme D'action
The mechanism of action of barium tetracosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. The compound’s long-chain fatty acid component allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Barium stearate: Another barium salt of a long-chain fatty acid, used in similar applications.
Barium palmitate: A barium salt of palmitic acid, also used in industrial applications.
Barium oleate: A barium salt of oleic acid, used in the production of lubricants and coatings.
Uniqueness: Barium tetracosanoate is unique due to its longer carbon chain compared to other barium fatty acid salts. This longer chain length can result in different physical and chemical properties, such as higher melting points and different solubility characteristics, making it suitable for specific applications where other barium salts may not be as effective.
Propriétés
Numéro CAS |
2636-17-1 |
|---|---|
Formule moléculaire |
C48H94BaO4 |
Poids moléculaire |
872.6 g/mol |
Nom IUPAC |
barium(2+);tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
Clé InChI |
XMWCCOVIJXJJLG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


